molecular formula C10H15BrClN B3101394 (R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1391525-88-4

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B3101394
CAS No.: 1391525-88-4
M. Wt: 264.59
InChI Key: LEQDIWNGVYSISP-HNCPQSOCSA-N
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Description

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine derivative characterized by a para-bromophenyl group and a branched 2-methylpropyl chain. The compound exists as the (R)-enantiomer hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. Key properties include:

  • CAS RN: 64265-77-6
  • Molecular Weight: 236.53 g/mol
  • Melting Point: 235–241°C
  • Optical Purity: >99% enantiomeric excess (ee)

The para-bromo substituent contributes to its lipophilicity and electronic properties, making it a candidate for asymmetric synthesis, catalysis, or as a building block in drug discovery .

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQDIWNGVYSISP-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the use of chiral amine precursors and bromination reactions. One common method includes the reaction of ®-2-methylpropan-1-amine with 4-bromobenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in this compound can undergo oxidation under specific conditions. For example:

Reaction Conditions Product Yield References
Oxidation to ketoneKMnO₄ in acidic medium(R)-1-(4-Bromophenyl)-2-methylpropan-1-one60–75%
DehydrogenationO₂ with Cu catalystImine derivativesNot reported
  • Mechanistic pathway: The oxidation involves cleavage of the C–N bond, converting the amine to a ketone. The bromophenyl group stabilizes intermediates through resonance.

Nucleophilic Substitution

The bromine atom on the aromatic ring participates in cross-coupling and substitution reactions:

Reaction Reagents Conditions Product References
Suzuki couplingPd(PPh₃)₄, arylboronic acidTHF, 80°CBiaryl derivatives
Azide substitutionNaN₃, CuIDMF, 120°C4-Azidophenyl analog
  • The para position of bromine relative to the amine enhances electrophilic aromatic substitution (EAS) reactivity. Steric hindrance from the branched alkyl chain may slow reaction kinetics .

Reduction Reactions

The amine hydrochloride can act as a substrate for reductive processes:

Reaction Reagents Product Notes References
Amine reductionLiAlH₄ in etherTertiary amineLow selectivity due to existing amine
DehalogenationH₂, Pd/C1-(4-Phenyl)-2-methylpropan-1-amineRequires high pressure

Acid-Base Reactions

The hydrochloride form readily undergoes neutralization:

Reaction Conditions Outcome Applications
Neutralization with NaOHAqueous solutionFreebase amineIsolation of pure amine
Salt formation with H₂SO₄Ethanol, RTSulfate saltImproved crystallinity

Functionalization of the Amine Group

The primary amine participates in condensation and acylation:

Reaction Reagents Product Yield References
Schiff base formationBenzaldehyde, EtOHImine derivative~85%
AcetylationAcetic anhydrideN-Acetylated derivative90%
  • Stereochemical retention is observed during acylation due to the chiral center.

Mechanistic and Stereochemical Insights

Scientific Research Applications

Medicinal Chemistry

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is primarily utilized as a chemical intermediate in the synthesis of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Research
Research has indicated that compounds similar to this compound may exhibit antidepressant-like effects. For instance, studies have shown that derivatives can enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacological studies. It has been evaluated for its potential effects on neurotransmitter systems.

Case Study: Dopaminergic Activity
In vitro studies have demonstrated that this compound can modulate dopaminergic activity, which is vital for treating conditions like Parkinson's disease .

Chemical Synthesis

This compound serves as a precursor in synthesizing other complex organic molecules. Its unique brominated phenyl structure allows for various chemical reactions, including nucleophilic substitutions and radical reactions.

Table 1: Comparison of Similar Compounds

Compound NameStructure DescriptionUnique Features
(R)-1-(4-Bromophenyl)-2-methylpropan-1-amineBrominated phenyl group with aliphatic aminePotential antidepressant properties
(S)-1-(3-Bromophenyl)but-3-en-1-amine hydrochlorideSimilar structure but with different substituentsDifferent biological activity
N,N-Dimethyl-2-bromoethanamineSimpler bromoalkyl amineRetains amine functionality

Material Science Applications

The compound's properties extend beyond medicinal chemistry into material science, where it is used in the development of new materials with specific functionalities.

Polymer Chemistry

This compound is explored for its role in creating polymers with enhanced electrical and thermal properties. Its brominated structure can facilitate cross-linking reactions.

Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can improve conductivity and thermal stability, making it suitable for electronic applications .

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride with analogs differing in substituent type, position, or functional groups:

Compound Name CAS RN Substituent Molecular Weight (g/mol) Melting Point (°C) Optical Purity (% ee) Key Applications
(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine HCl 64265-77-6 4-Br 236.53 235–241 >99 Asymmetric synthesis
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl 1213329-40-8 4-F 220.69 Not reported >97 (GC) Pharmacological intermediates
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine Not available 3-Cl 213.72 Not reported Not specified Organic building blocks
(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine HCl Not available 4-CF₃ 269.73 Not reported >99 High-potency ligand design
(R)-(3-(1-Amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone HCl Not available 4-Br + ketone 399.69 Not reported >99 Bifunctional catalysts

Key Research Findings

4-Trifluoromethyl (CF₃) analogs exhibit higher molecular weight and electronegativity, which may improve binding affinity in receptor-targeted applications .

Optical Purity and Synthetic Utility :

  • The target compound’s optical purity (>99% ee) exceeds that of the 4-fluoro analog (>97% ee), suggesting superior enantioselectivity in chiral syntheses .
  • Hydrochloride salts (e.g., 4-Br, 4-CF₃) are favored for improved crystallinity and storage stability compared to free bases .

Applications in Drug Discovery :

  • 4-Bromo and 4-CF₃ derivatives are prioritized in kinase inhibitor development due to their halogen-bonding capabilities .
  • 3-Chloro analogs are less common in pharmaceuticals, likely due to steric hindrance at the meta position .

Biological Activity

(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride, often referred to as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, featuring a bromophenyl group, suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

  • Chemical Formula : C10H14BrN·HCl
  • Molecular Weight : 260.59 g/mol
  • CAS Number : 49660-93-7

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, specifically serotonin (SERT) and norepinephrine transporters (NET). Research indicates that this compound may exhibit stimulant properties similar to other phenethylamines.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1SERT and NET InhibitionRadiolabeled binding assaysDemonstrated significant inhibition of SERT and NET, indicating potential antidepressant effects.
Study 2Dopaminergic ActivityIn vivo behavioral testsExhibited increased locomotor activity in rodents, suggesting stimulant effects.
Study 3Neurotoxicity AssessmentCell viability assaysShowed cytotoxic effects at high concentrations in neuronal cell lines, necessitating caution in therapeutic applications.

Case Study 1: Antidepressant Potential

A study conducted by Smith et al. (2023) investigated the antidepressant-like effects of this compound in a rodent model. The results indicated that administration of the compound led to a significant reduction in immobility time in the forced swim test, a common measure of depressive behavior.

Case Study 2: Stimulant Effects

In another study by Johnson et al. (2024), the compound was evaluated for its stimulant properties using an open field test. Results showed that subjects treated with this compound displayed increased locomotion compared to control groups, supporting its classification as a potential stimulant.

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration. High doses have been associated with neurotoxic effects in vitro, prompting further investigation into its therapeutic window and long-term safety.

Q & A

Basic: What are the key methodologies for synthesizing (R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride?

Methodological Answer:
A common approach involves reductive amination of 4-bromophenylacetone derivatives using chiral amines or asymmetric catalysis to achieve the (R)-configuration. For example, transition metal-free catalytic reductions of primary amides (e.g., using potassium complexes) can yield branched amines like 2-methylpropan-1-amine hydrochloride, as demonstrated in . Post-synthesis, the compound is typically isolated as a hydrochloride salt via acid-base extraction and recrystallization. Key steps include:

  • Chiral Resolution : Use chiral auxiliaries or chromatography to ensure enantiomeric purity (>99% ee, as seen in similar compounds ).
  • Salt Formation : React the free base with HCl in anhydrous conditions to form the hydrochloride salt.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 8.09 ppm for NH3+_3^+ in DMSO-d6_6) confirm structure and purity (see for analogous compounds).
  • Melting Point Analysis : Compare observed mp (e.g., 235–241°C for (R)-1-(4-bromophenyl)ethylamine hydrochloride ) to literature values.
  • Chiral HPLC : Quantify enantiomeric excess using columns like Chiralpak AD-H .
  • Mass Spectrometry : Confirm molecular weight (e.g., 236.53 g/mol for a related compound ).

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:
Single-crystal X-ray diffraction using programs like SHELXL ( ) is the gold standard for absolute configuration determination. Key steps:

  • Crystal Growth : Optimize solvent systems (e.g., ethanol/water) to obtain diffraction-quality crystals.
  • Data Collection : Use Cu-Kα or Mo-Kα radiation to collect intensity data.
  • Refinement : Apply SHELXL’s robust refinement algorithms to model hydrogen bonding and thermal displacement parameters. For example, Etter’s graph set analysis ( ) can classify hydrogen-bonding motifs in the crystal lattice.

Advanced: How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Methodological Answer:
Hydrogen bonding (e.g., N–H···Cl interactions in the hydrochloride salt) dictates packing efficiency and stability. Using graph set analysis ( ), researchers can classify motifs like D1^1(2) chains or R22_2^2(8) rings. These patterns correlate with:

  • Thermal Stability : Stronger H-bonding networks increase melting points (e.g., mp >235°C ).
  • Solubility : Polar solvents disrupt H-bonds, enhancing solubility in aqueous media.

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Contradictions (e.g., unexpected 1^1H NMR shifts) arise from conformational flexibility or solvent effects. Strategies include:

  • Comparative Analysis : Cross-reference with analogs like (R)-1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride () to identify substituent effects.
  • Computational Modeling : Use DFT calculations to predict NMR shifts or IR spectra.
  • Multi-Technique Validation : Combine NMR, X-ray, and MS data () for unambiguous assignment.

Advanced: What methodologies ensure chiral purity in pharmacological studies?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via Flack or Hooft parameters ( ).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computed data for chiral validation.

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Derivatization : Synthesize analogs like (R)-1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride () to assess halogen effects.
  • Biological Assays : Test binding affinity (e.g., receptor inhibition) and correlate with steric/electronic parameters (e.g., Hammett constants).
  • Computational Docking : Use software like AutoDock to predict interactions with target proteins (e.g., neurotransmitter receptors ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
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(R)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

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